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Compound of Interest

Compound Name: 4-Ethyl-1,3-oxazolidin-2-one

Cat. No.: B102768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral

auxiliary, 4-Ethyl-1,3-oxazolidin-2-one. This compound is of significant interest in asymmetric

synthesis, and a thorough understanding of its spectroscopic properties is crucial for its

characterization and application in drug development and other chemical research. This

document outlines the expected spectroscopic data based on its molecular structure, details

the experimental protocols for acquiring such data, and presents a logical workflow for its

analysis.

Molecular Structure and Properties
4-Ethyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring a five-membered

oxazolidinone ring substituted with an ethyl group at the fourth position. Its chemical structure

and key properties are summarized below.
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Property Value

Molecular Formula C₅H₉NO₂

Molecular Weight 115.13 g/mol

CAS Number 98974-04-0 (for the (R)-enantiomer)

Appearance Expected to be a solid or oil

Chirality Chiral at the C4 position

Spectroscopic Data Analysis
Due to the limited availability of publicly accessible, complete raw spectroscopic data for 4-
Ethyl-1,3-oxazolidin-2-one, this section presents a detailed analysis of the expected

spectroscopic features based on its structure and established principles of NMR, IR, and mass

spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of 4-Ethyl-1,3-oxazolidin-2-one is expected to show distinct

signals for the protons of the ethyl group and the oxazolidinone ring. The anticipated chemical

shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are detailed in the table below.
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

-CH₃ (ethyl) 0.8 - 1.0 Triplet (t) ~7

-CH₂ (ethyl) 1.5 - 1.7 Quartet (q) ~7

-CH (C4) 3.8 - 4.2 Multiplet (m) -

-CH₂ (C5) 4.1 - 4.5 Multiplet (m) -

-NH 5.0 - 7.0 (broad) Singlet (s) -

¹³C NMR (Carbon-13 NMR) Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)

-CH₃ (ethyl) 10 - 15

-CH₂ (ethyl) 20 - 30

-CH (C4) 55 - 65

-CH₂ (C5) 65 - 75

C=O (C2) 155 - 165

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

detecting their characteristic vibrational frequencies.
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Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Mode

N-H 3200 - 3400 (broad) Stretching

C-H (alkane) 2850 - 3000 Stretching

C=O (carbamate) 1720 - 1780 Stretching

C-O 1000 - 1300 Stretching

C-N 1000 - 1350 Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Ion Expected m/z Value Description

[M]⁺• 115 Molecular Ion

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethyl-1,3-oxazolidin-2-one in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to

a fine powder and press it into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically using a direct infusion or a chromatographic separation technique like Gas

Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Data Acquisition: Analyze the resulting ions using a mass analyzer to obtain the mass-to-

charge (m/z) spectrum.

Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for spectroscopic data analysis and the

relationship between the different spectroscopic techniques.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Analysis.
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Caption: Relationship between Spectroscopic Techniques.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Ethyl-1,3-oxazolidin-2-one:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102768#4-ethyl-1-3-oxazolidin-2-one-spectroscopic-
data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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